L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine is a synthetic peptide composed of eight amino acids: methionine, glycine, phenylalanine, leucine, lysine, leucine, and isoleucine. This peptide sequence is designed for specific biochemical and pharmacological applications, leveraging the unique properties of each amino acid residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (Dithiothreitol).
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine depends on its specific sequence and structure. It can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The peptide may also participate in signaling pathways, influencing cellular processes like proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with chemotactic properties, used in immunological studies.
L-Methionyl-L-leucyl-L-phenylalanine: Another peptide with similar amino acid composition, used in biochemical research.
Uniqueness
L-Methionylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucyl-L-isoleucine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets, making it valuable for research and therapeutic purposes.
Eigenschaften
CAS-Nummer |
922172-27-8 |
---|---|
Molekularformel |
C40H68N8O8S |
Molekulargewicht |
821.1 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C40H68N8O8S/c1-8-26(6)34(40(55)56)48-39(54)31(21-25(4)5)46-36(51)29(16-12-13-18-41)45-37(52)30(20-24(2)3)47-38(53)32(22-27-14-10-9-11-15-27)44-33(49)23-43-35(50)28(42)17-19-57-7/h9-11,14-15,24-26,28-32,34H,8,12-13,16-23,41-42H2,1-7H3,(H,43,50)(H,44,49)(H,45,52)(H,46,51)(H,47,53)(H,48,54)(H,55,56)/t26-,28-,29-,30-,31-,32-,34-/m0/s1 |
InChI-Schlüssel |
VWDNDEJIPZXGJC-ICOSMBFRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CCSC)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.